Mpro inhibitor N3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MPro N3 est un composé qui a suscité un intérêt considérable en raison de son rôle d'inhibiteur de la principale protéase (MPro) du syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2). Cette protéase est essentielle à la réplication du virus, ce qui fait de MPro N3 une cible cruciale pour le développement de médicaments antiviraux .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de MPro N3 implique un processus en plusieurs étapes. L'étape clé est la formation d'une liaison covalente entre l'inhibiteur et le résidu de cystéine dans le site actif de la protéase. Ceci est généralement réalisé par une réaction d'addition de Michael, où l'inhibiteur agit comme un accepteur de Michael .

Méthodes de production industrielle : La production industrielle de MPro N3 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : MPro N3 subit principalement des réactions de liaison covalente avec le résidu de cystéine dans le site actif de la protéase. Cette réaction est facilitée par la présence d'un groupe accepteur de Michael dans l'inhibiteur .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de MPro N3 comprennent divers solvants organiques, catalyseurs et groupes protecteurs pour assurer des réactions sélectives. Les conditions réactionnelles impliquent généralement des températures et des pH contrôlés pour optimiser le rendement .

Principaux produits formés : Le principal produit formé par la réaction de MPro N3 avec la protéase est un complexe enzyme-inhibiteur covalent. Ce complexe inhibe efficacement l'activité de la protéase, empêchant ainsi la réplication virale .

Applications de recherche scientifique

MPro N3 a été largement étudié pour son potentiel d'agent antiviral contre le SRAS-CoV-2. Il a montré des résultats prometteurs dans l'inhibition de la réplication virale in vitro et in vivo. En outre, MPro N3 est étudié pour son utilisation potentielle dans des thérapies combinées avec d'autres médicaments antiviraux afin d'améliorer l'efficacité .

Dans le domaine de la chimie, MPro N3 sert de composé modèle pour étudier les mécanismes d'inhibition covalente des enzymes. En biologie et en médecine, il est utilisé pour comprendre les interactions moléculaires entre les inhibiteurs et les protéases virales, offrant des informations pour le développement de nouveaux médicaments antiviraux .

Mécanisme d'action

MPro N3 exerce ses effets en se liant de manière covalente au résidu de cystéine dans le site actif de la principale protéase du SRAS-CoV-2. Cette liaison inhibe l'activité de la protéase, empêchant le clivage des polyprotéines virales nécessaires à la réplication virale. La cible moléculaire de MPro N3 est la dyade catalytique de la protéase, constituée de résidus d'histidine et de cystéine .

Applications De Recherche Scientifique

MPro N3 has been extensively studied for its potential as an antiviral agent against SARS-CoV-2. It has shown promising results in inhibiting viral replication in vitro and in vivo. Additionally, MPro N3 is being explored for its potential use in combination therapies with other antiviral drugs to enhance efficacy .

In the field of chemistry, MPro N3 serves as a model compound for studying covalent enzyme inhibition mechanisms. In biology and medicine, it is used to understand the molecular interactions between inhibitors and viral proteases, providing insights for the development of new antiviral drugs .

Mécanisme D'action

MPro N3 exerts its effects by covalently binding to the cysteine residue in the active site of the SARS-CoV-2 main protease. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular target of MPro N3 is the catalytic dyad of the protease, consisting of histidine and cysteine residues .

Comparaison Avec Des Composés Similaires

MPro N3 est unique par rapport à d'autres composés similaires en raison de sa grande spécificité et de sa puissance en tant qu'inhibiteur de la principale protéase du SRAS-CoV-2. Des composés similaires comprennent GC376 et X77, qui ciblent également la principale protéase mais diffèrent par leurs mécanismes de liaison et leur efficacité .

Liste des composés similaires :- GC376

- X77

- ML188

MPro N3 se distingue par son mécanisme de liaison covalente, qui offre une inhibition plus durable que les inhibiteurs non covalents .

Activité Biologique

The main protease (Mpro) of SARS-CoV-2 is a crucial target for antiviral drug development, particularly in the context of COVID-19. Among the various inhibitors studied, N3 has emerged as a potent and specific inhibitor of Mpro, exhibiting significant biological activity against multiple coronaviruses. This article delves into the biological activity of N3, outlining its mechanism of action, efficacy, and structural interactions with the target enzyme.

N3 is classified as a Michael acceptor inhibitor, which covalently binds to the catalytic cysteine residue (Cys145) of Mpro. The mechanism involves two steps:

- Non-covalent Association : N3 first forms a reversible non-covalent complex with Mpro.

- Covalent Bond Formation : Following this, a stable covalent bond is established, leading to irreversible inhibition of the enzyme's activity .

This two-step mechanism is supported by kinetic analyses that demonstrate a time-dependent inactivation profile for N3, with a pseudo-second-order rate constant (kobs/[I]) calculated at 11,300±880M−1s−1 .

Efficacy Against Coronaviruses

N3 has shown broad-spectrum antiviral activity against various coronaviruses. Key findings include:

- Inhibition Potency : The half-maximal inhibitory concentration (IC50) values for N3 against different coronaviruses are as follows:

- Animal Model Studies : N3 has demonstrated potent antiviral effects in animal models, particularly against infectious bronchitis virus .

Structural Interactions

The binding of N3 to Mpro involves specific interactions within the enzyme's substrate-binding pocket. Key structural insights include:

- Binding Conformation : Crystallographic studies reveal that N3 adopts an extended conformation within the binding site, forming hydrogen bonds and van der Waals interactions with critical residues .

- Residue Interaction Network : Analysis of residue interactions indicates significant conformational changes upon N3 binding, affecting residues such as 17, 18, 30-33, and others that are crucial for Mpro's catalytic function .

Case Studies and Comparative Analysis

Recent studies have compared N3 with other inhibitors to evaluate its relative effectiveness:

| Inhibitor | IC50 (μM) | Target Virus | Mechanism |

|---|---|---|---|

| N3 | 16.77 | SARS-CoV-2 | Covalent binding |

| Ebselen | 0.67 | SARS-CoV-2 | Non-covalent binding |

| Disulfiram | Varies | Multiple Coronaviruses | Covalent binding |

| Carmofur | Varies | SARS-CoV | Covalent binding |

Ebselen exhibits stronger inhibition than N3 but operates through non-covalent mechanisms which may limit its specificity compared to N3's targeted covalent action .

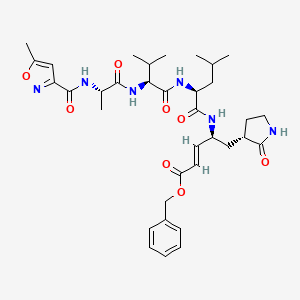

Propriétés

Formule moléculaire |

C35H48N6O8 |

|---|---|

Poids moléculaire |

680.8 g/mol |

Nom IUPAC |

benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |

InChI |

InChI=1S/C35H48N6O8/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43)/b13-12+/t23-,25-,26+,27-,30-/m0/s1 |

Clé InChI |

IDBWWEGDLCFCTD-VNEMRZQUSA-N |

SMILES isomérique |

CC1=CC(=NO1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)/C=C/C(=O)OCC3=CC=CC=C3 |

SMILES canonique |

CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.